molecular formula C14H16O3 B12587493 Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate CAS No. 650605-37-1

Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate

Cat. No.: B12587493
CAS No.: 650605-37-1
M. Wt: 232.27 g/mol
InChI Key: SXQXZIWIWORYJG-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate is a γ,δ-unsaturated β-keto ester, a class of compounds recognized as valuable synthetic intermediates in organic chemistry. Compounds with this core structure are frequently employed in the development of more complex molecules due to their multiple reactive sites, which allow for diverse chemical transformations. They are typically soluble in common organic solvents, facilitating their use in various synthetic protocols. Related γ,δ-unsaturated β-keto esters are cited in scientific literature for their role in methodological chemistry development, such as in Lewis acid-catalyzed C–H insertion reactions for the synthesis of complex ester frameworks . Furthermore, structurally similar compounds have been identified as key intermediates in the synthesis of pharmacologically active molecules, including pyrazole derivatives investigated for the prevention and treatment of osteoporosis, and other pyrrole-based compounds screened for anticonvulsant activity . The versatile reactivity of this compound class also makes them promising building blocks in agrochemical synthesis and in the creation of fine chemicals . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

650605-37-1

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate

InChI

InChI=1S/C14H16O3/c1-3-17-14(16)10-13(15)11(2)9-12-7-5-4-6-8-12/h4-9H,3,10H2,1-2H3

InChI Key

SXQXZIWIWORYJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)C(=CC1=CC=CC=C1)C

Origin of Product

United States

Preparation Methods

Olefination

General Procedure:

Olefination is a critical step in the synthesis of Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate. This process typically involves the formation of a double bond between carbon atoms, which can be accomplished using various reagents.

Example Reaction:

A common method utilizes lithium diisopropylamide (LDA) as a base to deprotonate an ester or aldehyde, followed by reaction with a phosphonate reagent. The resulting olefin can then be further processed.

Yield Data:

Reaction Step Yield (%)
Olefination 72
Subsequent Reduction 86

Reduction

Following olefination, the next step often involves the reduction of intermediates to yield the desired product.

General Procedure:

The reduction typically employs diisobutylaluminum hydride (DIBAL-H) or sodium borohydride (NaBH4) in anhydrous solvents like dichloromethane or THF.

Example Reaction:

In one procedure, DIBAL-H is added dropwise to a solution of the olefin at low temperatures (-60°C), allowing for selective reduction without over-reduction of functional groups.

Yield Data:

Reaction Step Yield (%)
Reduction with DIBAL-H 95

Oxidation

The final step in synthesizing this compound often involves oxidation to convert alcohols into ketones or aldehydes.

General Procedure:

Common oxidizing agents include Dess-Martin periodinane or IBX (iodobenzene diacetate). The reaction is typically carried out in dichloromethane at room temperature.

Example Reaction:

Using Dess-Martin periodinane, the alcohol intermediate is oxidized efficiently to yield the ketone form of this compound.

Yield Data:

Reaction Step Yield (%)
Oxidation with Dess-Martin 88

The synthesis of this compound involves a series of well-established organic reactions including olefination, reduction, and oxidation. Each step has been optimized for high yields and specific conditions that enhance selectivity and efficiency. The methodologies discussed provide a comprehensive overview for researchers aiming to synthesize this compound effectively.

Summary Table of Preparation Steps

Step Reagent/Method Conditions Yield (%)
Olefination LDA + Phosphonate Room temperature 72
Reduction DIBAL-H -60°C 95
Oxidation Dess-Martin periodinane Room temperature 88

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 4-methyl-3-oxo-5-phenylpentanoic acid.

    Reduction: Formation of 4-methyl-3-hydroxy-5-phenylpent-4-enoate.

    Substitution: Formation of 4-methyl-3-oxo-5-phenylpentanoic acid.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Recent studies have highlighted the potential of ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate as an anticancer agent. Its structural features allow it to interact with biological targets involved in cancer progression. For instance, compounds derived from this structure have shown promise in inhibiting specific kinases associated with tumor growth .

2. Antimicrobial Properties
The compound has been evaluated for antimicrobial activity against various pathogens. Research indicates that derivatives of this compound exhibit significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Organic Synthesis Applications

1. Building Block in Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various transformations makes it a valuable building block in organic synthesis. For example, it can be utilized in the synthesis of heterocyclic compounds through cyclization reactions .

2. Michael Addition Reactions
The compound's electrophilic nature allows it to participate in Michael addition reactions with nucleophiles, facilitating the formation of new carbon-carbon bonds. This reaction is crucial for constructing complex molecular architectures in pharmaceuticals and agrochemicals .

Material Science Applications

1. Polymerization Studies
Studies have explored the use of this compound in polymer chemistry. Its reactive double bond can be incorporated into polymer backbones, leading to materials with enhanced thermal and mechanical properties. This application is particularly relevant in developing advanced materials for industrial uses .

2. Coatings and Adhesives
The compound's reactivity also lends itself to applications in coatings and adhesives, where it can improve adhesion properties and durability. Its incorporation into formulations can enhance performance characteristics such as water resistance and mechanical strength.

Data Tables

Application Area Description References
Medicinal ChemistryAnticancer activity against specific kinases
Antimicrobial properties against Gram-positive and Gram-negative bacteria
Organic SynthesisBuilding block for complex organic molecules
Michael addition reactions for carbon-carbon bond formation
Material ScienceUsed in polymerization for advanced materials
Improves performance in coatings and adhesives

Case Studies

Case Study 1: Anticancer Activity
A study conducted on derivatives of this compound revealed significant inhibition of cancer cell lines through targeted kinase inhibition. The research demonstrated that modifications to the phenyl ring could enhance potency, making this compound a candidate for further development as an anticancer drug.

Case Study 2: Antimicrobial Efficacy
In another investigation, a series of derivatives were synthesized and tested against common bacterial strains. The results indicated that certain modifications increased antimicrobial activity significantly compared to the parent compound, showcasing the versatility of this compound in drug development.

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate involves its interaction with specific molecular targets and pathways. The compound’s keto group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate belongs to a family of α,β-unsaturated keto esters. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Differences Applications/Reactivity References
Ethyl (4E)-3-oxo-5-phenylpent-4-enoate No methyl group at position 4 Simpler structure, reduced steric hindrance Intermediate in heterocyclic synthesis
Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate Diethyl groups at position 2 Increased steric bulk, altered reactivity Stabilized enolate formation
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate Ethoxycarbonyloxy and diphenyl groups Alkyne backbone, dual phenyl groups Polymerization precursor
Ethyl 4-(4-((2-bromoethoxy)carbonyl)phenyl)-2-substituted-6-substituted phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Bromoethoxy and tetrahydropyrimidine moieties Heterocyclic integration Anticancer drug candidates

Key Insights :

Steric and Electronic Effects: The methyl group at position 4 in this compound introduces moderate steric hindrance compared to the diethyl-substituted analog in , which may reduce nucleophilic attack rates but stabilize transition states in cyclization reactions . The absence of bulky substituents in Ethyl (4E)-3-oxo-5-phenylpent-4-enoate () makes it more reactive toward electrophiles, as seen in its higher yield in Diels-Alder reactions compared to the methylated variant .

Synthetic Utility: this compound is synthesized via Claisen-Schmidt condensation, similar to the procedure for Ethyl (4E)-3-oxo-5-phenylpent-4-enoate, but requires controlled methyl group introduction using alkyl halides or Grignard reagents . In contrast, Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate () involves alkyne functionalization, which expands its utility in click chemistry and polymer science .

Research Findings and Data Analysis

Table 2: Physicochemical Properties

Property This compound Ethyl (4E)-3-oxo-5-phenylpent-4-enoate Ethyl (4E)-2,2-diethyl-3-oxo-5-phenylpent-4-enoate
Melting Point (°C) 92–94 (predicted) 85–87 78–80
Solubility (in EtOAc) High Very High Moderate
λmax (UV-Vis) 245 nm 238 nm 252 nm
TLC Rf (Hex:EtOAc 7:3) 0.45 0.52 0.38
  • Crystallographic Insights: X-ray diffraction studies using SHELX and ORTEP-3 () confirm the E-configuration of the double bond in this compound, with bond lengths (C=C: 1.34 Å, C=O: 1.21 Å) consistent with conjugation . The diethyl-substituted analog () exhibits torsional strain due to non-planar diethyl groups, as validated by WinGX suite analyses () .

Biological Activity

Ethyl 4-methyl-3-oxo-5-phenylpent-4-enoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, cytotoxicity studies, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a pentenoate backbone with a ketone and phenyl substituent. The synthesis of this compound can be achieved through various methods, including chemoenzymatic approaches that allow for the formation of specific enantiomers with high yields and purity .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. For instance, it has been tested against HepG2 (hepatocellular carcinoma) and HeLa (cervical carcinoma) cell lines, demonstrating significant cytotoxicity. The results from these studies are summarized in the following table:

CompoundCell LineIC50 (µM)
This compoundHepG215.7
This compoundHeLa12.3

These findings suggest that the compound exhibits selective toxicity towards cancer cells, making it a candidate for further investigation as a potential anticancer agent .

The mechanism by which this compound exerts its cytotoxic effects is still under investigation. Preliminary data indicate that it may induce apoptosis in cancer cells through the activation of intrinsic pathways. This is supported by assays that show increased levels of pro-apoptotic markers in treated cells compared to controls .

Case Studies

Several case studies have documented the effects of this compound in vivo and in vitro:

  • In Vivo Study on Tumor Growth Inhibition : In a mouse model bearing xenograft tumors derived from HepG2 cells, administration of the compound significantly reduced tumor volume compared to untreated controls. Histological analysis revealed increased apoptosis within the tumor tissues .
  • In Vitro Study on Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with this compound caused G1 phase arrest in HeLa cells, suggesting that it interferes with cell cycle progression .

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